

# Spectroscopic Analysis of 7-Bromo-4-methylquinolin-2(1H)-one: A Technical Guide

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## Compound of Interest

Compound Name: 7-Bromo-4-methylquinolin-2(1h)-one

Cat. No.: B1267168

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **7-Bromo-4-methylquinolin-2(1H)-one**. Due to the limited availability of experimentally verified  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for this specific compound in public databases, this document presents predicted spectral data and outlines a comprehensive experimental protocol for its acquisition and analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinolinone derivatives in drug discovery and development.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **7-Bromo-4-methylquinolin-2(1H)-one**. These predictions are generated based on computational models and analysis of structurally similar compounds. It is crucial to note that experimental verification is required for precise structural elucidation.

Table 1: Predicted  $^1\text{H}$  NMR Data for **7-Bromo-4-methylquinolin-2(1H)-one**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11.8	br s	1H	N-H
~7.8	d	1H	H-5
~7.4	dd	1H	H-6
~7.6	d	1H	H-8
~6.2	s	1H	H-3
~2.5	s	3H	-CH <sub>3</sub>

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted <sup>13</sup>C NMR Data for **7-Bromo-4-methylquinolin-2(1H)-one**

Chemical Shift ( $\delta$ , ppm)	Assignment
~163	C-2
~145	C-4
~140	C-8a
~128	C-6
~127	C-5
~125	C-4a
~120	C-8
~118	C-7
~115	C-3
~18	-CH <sub>3</sub>

## Experimental Protocols for NMR Spectroscopy

To acquire high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **7-Bromo-4-methylquinolin-2(1H)-one**, the following detailed experimental protocols are recommended.

## Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the synthesized and purified **7-Bromo-4-methylquinolin-2(1H)-one** for  $^1\text{H}$  NMR analysis and 20-50 mg for  $^{13}\text{C}$  NMR analysis.
- **Solvent Selection:** Utilize a high-purity deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) is often a suitable choice for quinolinone derivatives.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To prevent issues with shimming, it is advisable to filter the solution through a small plug of glass wool placed inside the pipette during the transfer to remove any particulate matter.

## NMR Instrument Parameters

The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Program:** A standard single-pulse experiment (e.g., zg30).
  - **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
  - **Relaxation Delay:** 1-2 seconds.
  - **Acquisition Time:** 2-4 seconds.

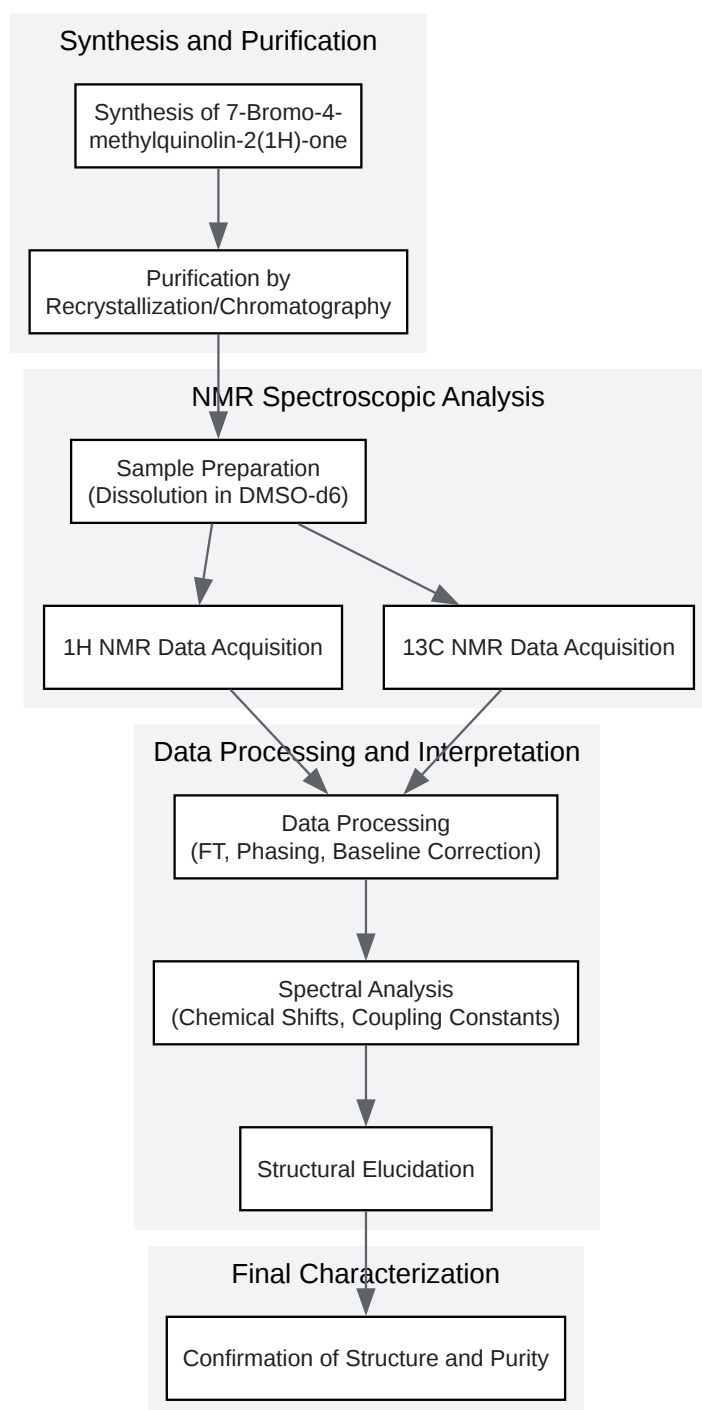
- Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
  - Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: A spectral width of 0 to 200 ppm.

## Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
- Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO- $\text{d}_6$  at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ) or an internal standard such as tetramethylsilane (TMS).
- Integration and Peak Picking: Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons and pick all peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra to determine their precise chemical shifts.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of **7-Bromo-4-methylquinolin-2(1H)-one**.



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*Workflow for Synthesis and NMR Analysis.*

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